N,4,6-trimethylpyrimidin-2-amine
Overview
Description
N,4,6-trimethylpyrimidin-2-amine: is a heterocyclic organic compound with the molecular formula C₇H₁₁N₃ . It is a derivative of pyrimidine, characterized by the presence of three methyl groups attached to the nitrogen at position 4 and the carbon atoms at positions 4 and 6 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,4,6-trimethylpyrimidin-2-amine typically begins with commercially available pyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,4,6-trimethylpyrimidin-2-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide followed by nucleophiles such as amines or alcohols.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,4,6-trimethylpyrimidin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to nucleotides makes it a candidate for investigating interactions with DNA and RNA .
Medicine: Its ability to interact with biological macromolecules makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of N,4,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with nucleic acids, affecting processes such as replication and transcription .
Comparison with Similar Compounds
4,5,6-trimethylpyrimidin-2-amine: Similar structure but different methyl group positions.
2,4,6-trimethylpyrimidine: Lacks the amino group at the 2-position.
2-amino-4,6-dimethylpyrimidine: Lacks one methyl group compared to N,4,6-trimethylpyrimidin-2-amine.
Uniqueness: this compound is unique due to the specific arrangement of its methyl and amino groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
N,4,6-trimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets. Research has demonstrated its potential in areas such as enzyme inhibition, anti-parasitic activity, and as a precursor in the synthesis of other biologically active compounds. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings and data tables.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with various reagents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes:
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β-Glucuronidase Inhibition : A study evaluated various pyrimidine derivatives for their β-glucuronidase inhibitory activity. Among these, certain compounds showed significant inhibition with IC50 values ranging from 2.8 µM to 300 µM. Notably, derivatives with longer alkyl chains exhibited enhanced activity, suggesting that structural modifications can lead to improved enzyme inhibition .
Compound IC50 (µM) Remarks Compound 24 2.8 ± 0.10 Superior to D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16) Compound 8 72.0 ± 6.20 Significant inhibition Compound 9 126.43 ± 6.16 Moderate inhibition Compound 22 300.25 ± 12.5 Less active - Urease Inhibition : The same study noted that most tested compounds showed low urease inhibition (<50% at 0.2 mM), indicating that this compound may not be effective against this enzyme .
Anti-Parasitic Activity
Research has highlighted the potential of pyrimidine derivatives as inhibitors of Trypanosoma brucei AdoMetDC (S-Adenosylmethionine decarboxylase), an essential enzyme in the polyamine pathway critical for the survival of this protozoan parasite responsible for human African trypanosomiasis (HAT). Compounds in this series displayed selective inhibition against the parasite's enzyme while sparing the human counterpart .
The following table summarizes findings related to anti-parasitic activity:
Compound | EC50 (µM) | IC50 (µM) | Remarks |
---|---|---|---|
Pyrimidineamine analog 7 | 5.6 after 48h | 30 at pH 7.7 | High selectivity for T. brucei AdoMetDC |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on this compound derivatives revealed critical insights into how structural modifications influence biological activity:
- Hydrophobic Interactions : The presence of hydrophobic groups significantly enhances binding affinity to target enzymes.
- Alkyl Chain Length : Variations in alkyl chain length were correlated with increased β-glucuronidase inhibition.
- pH Dependence : The potency of certain compounds was found to be pH-dependent, affecting their efficacy against target enzymes .
Case Study: Inhibition of Trypanosoma brucei AdoMetDC
A pivotal study identified a series of pyrimidineamines that inhibited T. brucei AdoMetDC effectively while demonstrating favorable pharmacokinetic properties, including predicted blood-brain barrier penetration . The findings suggest that these compounds could serve as promising leads for developing new treatments for HAT.
Case Study: Synthesis of Anti-HIV Compounds
Another significant application of this compound is in synthesizing anti-HIV compounds such as MC-1220 and its prodrugs. These compounds were evaluated for their cytotoxicity and antiviral activity against HIV strains, showing comparable effectiveness to existing treatments while exhibiting lower toxicity profiles .
Properties
IUPAC Name |
N,4,6-trimethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-4-6(2)10-7(8-3)9-5/h4H,1-3H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDMKCSWEDDFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302990 | |
Record name | N,4,6-Trimethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-64-8 | |
Record name | N,4,6-Trimethyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15231-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,4,6-Trimethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,4,6-trimethylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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